molecular formula C18H24N2O B613836 Azaprocin CAS No. 448-34-0

Azaprocin

Cat. No.: B613836
CAS No.: 448-34-0
M. Wt: 284.4 g/mol
InChI Key: RKNSPEOBXHFNTD-UHFFFAOYSA-N
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Description

Azaprocin is a synthetic opioid analgesic known for its potent pain-relieving properties. It was discovered in 1963 and is approximately ten times more potent than morphine. Despite its high potency and fast onset of action, this compound has never been marketed. The compound’s chemical structure is characterized by a bicyclic framework, specifically a 3,8-diazabicyclo[3.2.1]octane core, which contributes to its unique pharmacological profile .

Scientific Research Applications

Azaprocin has been the subject of extensive scientific research due to its potent analgesic properties. Its applications span several fields:

Safety and Hazards

When handling Azaprocin, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azaprocin involves the formation of the 3,8-diazabicyclo[3.2.1]octane core. One of the key steps in its synthesis is the reaction between a piperazine derivative and a propionyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the bicyclic structure. The process may also include steps such as hydrogenation and cyclization to achieve the desired configuration .

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles to those used in laboratory settings. Industrial production would involve scaling up the reaction conditions, optimizing the use of solvents and catalysts, and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: Azaprocin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can exhibit varying degrees of potency and pharmacological activity .

Mechanism of Action

Azaprocin exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. Upon binding to these receptors, it induces a conformational change that leads to the inhibition of adenylate cyclase activity. This results in decreased cyclic adenosine monophosphate (cAMP) levels, leading to reduced neuronal excitability and the perception of pain. The activation of mu-opioid receptors also triggers the release of endogenous opioids, further enhancing its analgesic effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its bicyclic 3,8-diazabicyclo[3.2.1]octane core, which contributes to its high potency and fast onset of action. Unlike other opioids, this compound has not been marketed, making it primarily a research compound. Its derivatives, such as para-nitrothis compound, exhibit even higher potency, highlighting the potential for further development of novel analgesics .

Properties

CAS No.

448-34-0

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

1-[3-(3-phenylprop-2-enyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C18H24N2O/c1-2-18(21)20-16-10-11-17(20)14-19(13-16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3

InChI Key

RKNSPEOBXHFNTD-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3

SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3

Synonyms

Azaprocin 448-34-0 1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one Azaprocine

Origin of Product

United States

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